3-ヒドロキシフロレチン-4'-グルコシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

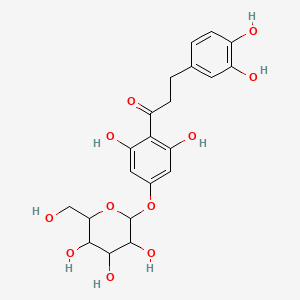

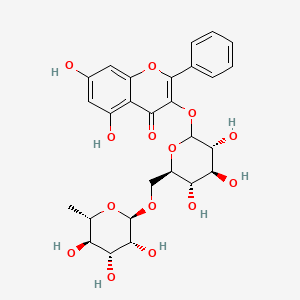

Sieboldin is a specialized secondary metabolite belonging to the group of dihydrochalcones. It is found in high concentrations in certain wild species of the genus Malus, which are closely related to the domesticated apple (Malus × domestica L.) . Sieboldin is known for its unique chemical properties and potential health benefits.

科学的研究の応用

Sieboldin has a wide range of scientific research applications, including:

将来の方向性

作用機序

Target of Action

3-Hydroxyphloretin-4’-glucoside, also known as Sieboldin, is a derivative of phloretin, a dihydrochalcone . Phloretin and its derivatives are known to interact with various biological macromolecules . .

Mode of Action

It is known that phloretin, the parent compound, can modulate signal cascades and change the permeability and fluidity of membranes . It is plausible that Sieboldin may have similar properties, but this needs to be confirmed by further studies.

Biochemical Pathways

Sieboldin is a product of the phenylpropanoid pathway, a well-known metabolic route in plants . This pathway is responsible for the biosynthesis of dihydrochalcone compounds, including Sieboldin . The key 3-hydroxylation converting the precursor phloretin into 3-hydroxyphloretin is the missing step that ultimately leads to Sieboldin biosynthesis .

Pharmacokinetics

It is known that phloretin and its derivatives can be metabolized by colon microflora into simple phenols

Result of Action

Phloretin and its derivatives are known to have various biological properties, including antifungal, anticancer, antioxidant, antibacterial, antiosteoclastogenic, estrogenic, antiviral, and anti-inflammatory activities . It is plausible that Sieboldin may have similar effects, but this needs to be confirmed by further studies.

Action Environment

The action of Sieboldin may be influenced by various environmental factors. For instance, the expression of chalcone synthase (CHS), which plays an important role in the biosynthesis of dihydrochalcones, is influenced by biotic and abiotic stress and environmental factors such as UV, wounding, or pathogens

準備方法

Synthetic Routes and Reaction Conditions: The biosynthesis of sieboldin involves the hydroxylation of phloretin, a dihydrochalcone, by specific enzymes. In wild Malus species, two putative 3-hydroxylases (CYP98A195 and CYP98A196) have been identified, which are capable of producing 3-hydroxyphloretin, ultimately leading to the accumulation of sieboldin . The enzymes co-localize with an endoplasmic reticulum marker, indicating their role in the hydroxylation process.

Industrial Production Methods: Currently, there is limited information on the industrial production of sieboldin. Most of the research focuses on its natural occurrence and biosynthesis in wild Malus species. advancements in biotechnological methods, such as the use of Saccharomyces cerevisiae for de novo production, may pave the way for large-scale production in the future .

化学反応の分析

Types of Reactions: Sieboldin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups in the molecule.

Common Reagents and Conditions:

Oxidation: Sieboldin can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of sieboldin can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving sieboldin typically occur at the hydroxyl groups, where reagents like acyl chlorides or alkyl halides can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sieboldin may yield quinones, while reduction can produce dihydro derivatives.

類似化合物との比較

Sieboldin is part of the dihydrochalcone family, which includes other compounds such as phloridzin and trilobatin. Here is a comparison of sieboldin with these similar compounds:

Phloridzin: Phloridzin is the most prominent dihydrochalcone in Malus species and has anti-diabetic effects through increased insulin sensitivity and inhibition of SGLT-2. Unlike sieboldin, phloridzin is more widely distributed in cultivated apple varieties.

Trilobatin: Trilobatin is another dihydrochalcone found in some Malus species.

Uniqueness of Sieboldin: Sieboldin stands out due to its specific hydroxylation pattern and its occurrence in certain wild Malus species. Its unique chemical structure and potential health benefits make it a compound of significant interest in scientific research and industrial applications .

特性

IUPAC Name |

3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O11/c22-8-16-18(28)19(29)20(30)21(32-16)31-10-6-14(26)17(15(27)7-10)12(24)4-2-9-1-3-11(23)13(25)5-9/h1,3,5-7,16,18-23,25-30H,2,4,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHMLSKQZFKMLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)

![5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B600419.png)